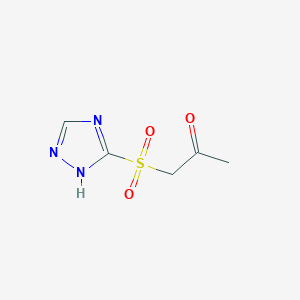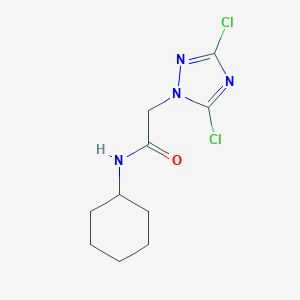
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK). IKK is a protein complex that plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) pathway, which is involved in the immune response, inflammation, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide acts as a selective inhibitor of IKK, which is an upstream regulator of NF-κB. IKK phosphorylates IκB, which leads to its degradation and the subsequent release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, cell survival, and immune response. This compound inhibits the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the phosphorylation of IκB, which prevents its degradation and the subsequent release of NF-κB. This leads to the inhibition of NF-κB activation and the downstream effects on inflammation, immune response, and cell survival.
実験室実験の利点と制限
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has several advantages and limitations for lab experiments. The compound is highly selective for IKK and has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of inflammatory diseases. However, this compound has limited solubility in water, which can pose challenges for its use in in vivo studies. Additionally, the compound has not been extensively studied for its potential side effects and toxicity.
将来の方向性
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide. Further studies are needed to elucidate the potential therapeutic applications of this compound in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound. The development of more potent and selective inhibitors of IKK may also have potential therapeutic applications in various diseases. Finally, the use of this compound in combination with other drugs may have synergistic effects and improve its therapeutic efficacy.
合成法
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process involving a series of chemical reactions. The synthesis method involves the reaction of 2-bromo-4-methylacetophenone with 4-fluorobenzenesulfonyl chloride to form this compound. The compound is then purified using column chromatography to obtain this compound in its pure form.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and immune response. NF-κB is also implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases.
特性
分子式 |
C13H11BrFNO2S |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-11(4-7-13(9)14)16-19(17,18)12-5-2-10(15)3-6-12/h2-8,16H,1H3 |
InChIキー |
DKIVVAAAHMTWGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
正規SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B262538.png)
![N-{4-[(4-propoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B262542.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B262544.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B262545.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}-2-phenoxyacetamide](/img/structure/B262546.png)
![N-{[5-chloro-2-(morpholin-4-yl)phenyl]carbamothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B262547.png)

![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262552.png)

